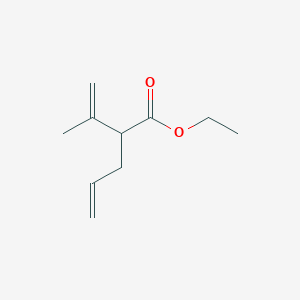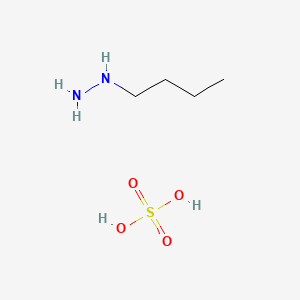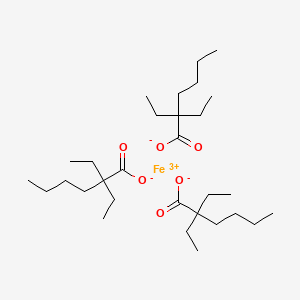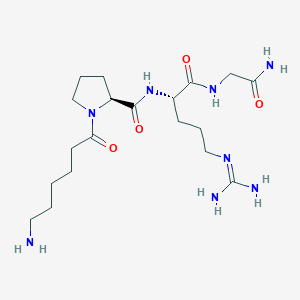![molecular formula C16H14N4O6 B14479309 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid CAS No. 65299-31-2](/img/structure/B14479309.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid is an organic compound with a complex structure that includes a biphenyl core and nitroso groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with nitroso compounds under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(4,4’-Biphenyldiyl)diacetic acid: This compound shares a similar biphenyl core but lacks the nitroso groups, resulting in different chemical properties and reactivity.
2,2’-[4,4’-Biphenyldiylbis(oxy)]diacetic acid: Another related compound with an oxy linkage instead of nitroso groups, leading to distinct applications and behavior.
Uniqueness
The presence of nitroso groups in 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid makes it unique compared to its analogs. These groups confer specific reactivity and potential biological activity that are not observed in similar compounds without nitroso functionalities.
Propiedades
Número CAS |
65299-31-2 |
|---|---|
Fórmula molecular |
C16H14N4O6 |
Peso molecular |
358.31 g/mol |
Nombre IUPAC |
2-[4-[4-[carboxymethyl(nitroso)amino]phenyl]-N-nitrosoanilino]acetic acid |
InChI |
InChI=1S/C16H14N4O6/c21-15(22)9-19(17-25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)20(18-26)10-16(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
Clave InChI |
DCEAEGSFMRMBDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N(CC(=O)O)N=O)N(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)


![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
